Cas no 290347-66-9 (Ferrocene,1,1'-bis[(2S,4S)-2,4-diethyl-1-phosphetanyl]-, stereoisomer)

Ferrocene,1,1'-bis[(2S,4S)-2,4-diethyl-1-phosphetanyl]-, stereoisomer is a chiral ferrocene-based phosphine ligand with a well-defined stereochemistry due to its (2S,4S)-diethylphosphetanyl substituents. This compound is particularly valuable in asymmetric catalysis, where its rigid, sterically demanding structure and electronic properties enhance enantioselectivity and reactivity in transition-metal-catalyzed reactions. The stereospecific configuration ensures consistent performance in applications such as hydrogenation, cross-coupling, and C–H activation. Its stability under various reaction conditions and compatibility with a range of metal centers make it a versatile ligand for synthetic organic and organometallic chemistry. The product is typically supplied with high purity, ensuring reproducibility in catalytic systems.
Ferrocene,1,1'-bis[(2S,4S)-2,4-diethyl-1-phosphetanyl]-, stereoisomer structure
290347-66-9 structure
Product Name:Ferrocene,1,1'-bis[(2S,4S)-2,4-diethyl-1-phosphetanyl]-, stereoisomer
CAS No:290347-66-9
MF:C24H36FeP2
MW:442.335169792175
MDL:MFCD02684558
CID:249024
Update Time:2025-05-19

Ferrocene,1,1'-bis[(2S,4S)-2,4-diethyl-1-phosphetanyl]-, stereoisomer Chemical and Physical Properties

Names and Identifiers

    • Ferrocene,1,1'-bis[(2S,4S)-2,4-diethyl-1-phosphetanyl]-, stereoisomer
    • (S,S)-dimethyl trithiocarbonate
    • (S,S)-Et,Et-FerroTANE
    • AC1L28SI
    • ACMC-20al6e
    • BRN 1421113
    • CARBONIC ACID, TRITHIO-, DIMETHYL ESTER
    • Carbonotrithioic acid, dimethyl ester
    • dimethyl carbonotrithioate
    • Dimethyl trithiocarbonate
    • Dimethylester kyseliny trithiouhlicite [Czech]
    • Et-Ferrotane
    • R,R-Et-FerroTANE
    • S,S-dimethyl trithiocarbonate
    • Trithiocarbonic acid dimethyl ester
    • (-)-1,1'-Bis[(2S,4S)-2,4-diethylphosphotano)ferrocene: 95% (S,S)-Et-FerroTANE
    • (-)-1,1'-Bis((2S,4S)-2,4-diethylphosphotano)ferrocene (S,S)-Et-FerroTANE
    • (S,S)-ET-FERROTANE(TM)
    • Bisdiethylphosphotanoferrocene
    • (-)-1,1'-Bis((2S,4S)-2,4-diethylphosphotano)ferrocene,min.95%(S,S)-Et-FerroTANE
    • (-)-1,1'-BIS((2S,4S)-2,4-DIETHYLPHOSPHONATO)FERROCENE,MIN.95%(S,S)-ET-FERROTANE
    • (-)-1,1'-Bis((2S,4S)-2,4-diethylphosphonato)ferrocene, min. 95% (S,S)-Et-FerroTANE(R)
    • (-)-1,1'-Bis((2S,4S)-2,4-diethylphosphonato)ferrocene, min. 95% (S,S)-Et-FerroTANE
    • MDL: MFCD02684558
    • Inchi: 1S/2C12H18P.Fe/c2*1-3-10-9-11(4-2)13(10)12-7-5-6-8-12;/h2*5-8,10-11H,3-4,9H2,1-2H3;/t2*10-,11-;/m00./s1
    • InChI Key: CASVFTKJBSCSOD-XTQNZXNBSA-N
    • SMILES: P1([C@@H](CC)C[C@@H]1CC)[C]1[CH][CH][CH][CH]1.P1([C@H](C[C@@H]1CC)CC)[C]1[CH][CH][CH][CH]1.[Fe]

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 6

Experimental Properties

  • Color/Form: Not determined
  • Melting Point: 76°C
  • PSA: 27.18000
  • LogP: 7.00870
  • Sensitiveness: air sensitive
  • Specific Rotation: -660° (c 1, heptane)
  • Solubility: Not determined

Ferrocene,1,1'-bis[(2S,4S)-2,4-diethyl-1-phosphetanyl]-, stereoisomer Security Information

Ferrocene,1,1'-bis[(2S,4S)-2,4-diethyl-1-phosphetanyl]-, stereoisomer Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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Ferrocene,1,1'-bis[(2S,4S)-2,4-diethyl-1-phosphetanyl]-, stereoisomer Suppliers

Amadis Chemical Company Limited
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(CAS:290347-66-9)Ferrocene,1,1'-bis[(2S,4S)-2,4-diethyl-1-phosphetanyl]-, stereoisomer
Order Number:A1200422
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:42
Price ($):1214.0
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Additional information on Ferrocene,1,1'-bis[(2S,4S)-2,4-diethyl-1-phosphetanyl]-, stereoisomer

Introduction to Ferrocene,1,1'-bis[(2S,4S)-2,4-diethyl-1-phosphetanyl]-, Stereoisomer (CAS No. 290347-66-9)

Ferrocene,1,1'-bis[(2S,4S)-2,4-diethyl-1-phosphetanyl]-, stereoisomer is a sophisticated organometallic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, identified by its unique Chemical Abstracts Service (CAS) number 290347-66-9, represents a fascinating intersection of transition metal chemistry and chiral phosphorus chemistry. The presence of the ferrocene core and the specific stereochemistry of the phosphonate groups makes this molecule a promising candidate for various applications in medicinal chemistry and materials science.

The molecular structure of Ferrocene,1,1'-bis[(2S,4S)-2,4-diethyl-1-phosphetanyl]-, stereoisomer consists of two cyclopentadienyl rings fused to an iron(II) center, with each ring substituted by a chiral phosphonate group. The stereochemistry at the phosphorus atoms is defined as (2S,4S), which is a critical feature for its biological activity. This stereochemical configuration imparts unique electronic and steric properties to the molecule, making it an attractive scaffold for designing novel pharmacophores.

In recent years, there has been a surge in research focused on the development of organometallic compounds with potential therapeutic applications. The iron(II) center in ferrocene-based compounds offers several advantages, including redox-active properties and the ability to interact with biological targets in distinct ways compared to traditional organic molecules. The chiral phosphonate groups further enhance the compound's potential by allowing for selective binding to biological receptors.

One of the most intriguing aspects of Ferrocene,1,1'-bis[(2S,4S)-2,4-diethyl-1-phosphetanyl]-, stereoisomer is its potential as a tool in studying enzyme mechanisms and developing enzyme inhibitors. The redox-active iron center can participate in electron transfer processes that are relevant to many biological pathways. Additionally, the chiral environment provided by the phosphonate groups can influence the binding affinity and selectivity of the compound towards specific enzymes or receptors.

Recent studies have demonstrated that ferrocene derivatives exhibit promising activities in various disease models. For instance, some ferrocene-based compounds have shown anti-inflammatory properties by modulating key signaling pathways involved in inflammation. The stereochemistry of these compounds plays a crucial role in their biological activity, with enantiomerically pure derivatives often displaying enhanced potency and selectivity.

The synthesis of Ferrocene,1,1'-bis[(2S,4S)-2,4-diethyl-1-phosphetanyl]-, stereoisomer involves a multi-step process that requires careful control of reaction conditions to ensure high yield and enantiomeric purity. The synthesis typically begins with the preparation of the ferrocene core followed by functionalization with the chiral phosphonate groups. Advanced synthetic techniques such as transition metal-catalyzed cross-coupling reactions are often employed to achieve the desired molecular architecture.

The chiral phosphonate groups in this compound are particularly interesting from a synthetic chemistry perspective. Phosphonate esters are versatile synthetic intermediates that can be used to introduce both chirality and functionality into organic molecules. The (2S,4S) configuration of the phosphonate groups in Ferrocene,1,1'-bis[(2S,4S)-2,4-diethyl-1-phosphetanyl]-, stereoisomer was chosen based on computational studies that predicted optimal interactions with biological targets.

In conclusion, Ferrocene,1,1'-bis[(2S,4S)-2,4-diethyl-1-phosphetanyl]-, stereoisomer (CAS No. 290347-66-9) is a remarkable organometallic compound with significant potential in pharmaceutical research. Its unique structure combines the redox-active properties of ferrocene with the chiral environment provided by the phosphonate groups. Ongoing research continues to explore its applications in drug discovery and materials science، highlighting its importance as a building block for novel therapeutics.

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Amadis Chemical Company Limited
(CAS:290347-66-9)Ferrocene,1,1'-bis[(2S,4S)-2,4-diethyl-1-phosphetanyl]-, stereoisomer
A1200422
Purity:99%
Quantity:1g
Price ($):1214.0
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